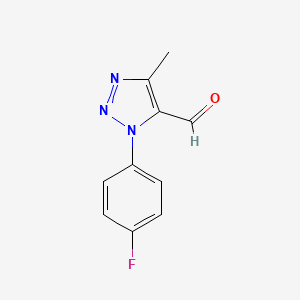
1-(4-Fluorofenil)-4-metil-1H-1,2,3-triazol-5-carbaldehído
Descripción general
Descripción
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carbaldehyde group attached to the triazole ring
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 4-fluorophenyl azide with propargyl aldehyde in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired triazole compound with high efficiency.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The exact molecular pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde can be compared with other triazole derivatives, such as:
1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with the carbaldehyde group at a different position on the triazole ring.
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde group.
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-methanol: A reduced form of the compound with a primary alcohol group instead of an aldehyde group.
The uniqueness of 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-methyltriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7-10(6-15)14(13-12-7)9-4-2-8(11)3-5-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOCBBFRVFJZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2435100.png)
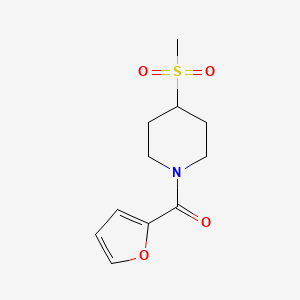
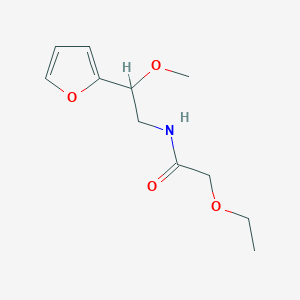
![N-(3-chloro-4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2435105.png)
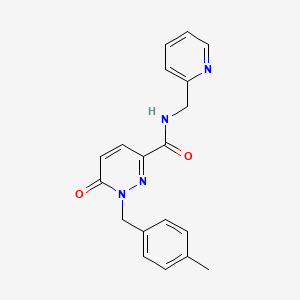
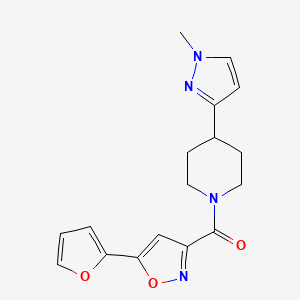
![1-[4-(tert-butyl)benzyl]-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole](/img/structure/B2435112.png)
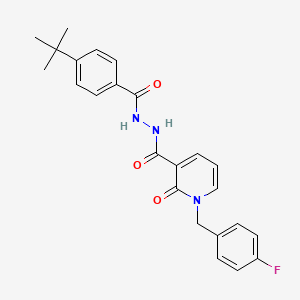
![4-[(Oxan-4-yl)methoxy]quinoline](/img/structure/B2435115.png)
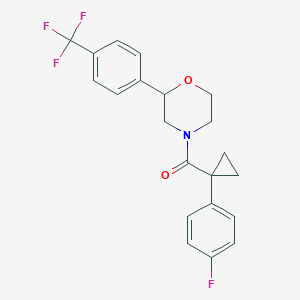
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-((3s,5s,7s)-adamantan-1-yl)urea](/img/structure/B2435118.png)
![4-Hydroxy-1-azaspiro[4.4]nonan-2-one](/img/structure/B2435120.png)
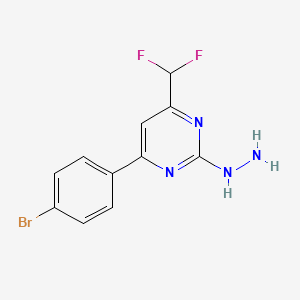
![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2435122.png)
